molecular formula C23H23N5O6S B2805549 4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1286712-65-9

4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2805549
CAS No.: 1286712-65-9
M. Wt: 497.53
InChI Key: JZNCUHPRCHXXCU-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic compound designed for pharmaceutical and biological research. Its sophisticated molecular architecture integrates multiple pharmacologically active motifs, including a 1,3,4-oxadiazole ring and a morpholinosulfonyl group, suggesting significant potential for diverse investigative applications. The 1,3,4-oxadiazole scaffold is a well-characterized heterocycle renowned for its broad spectrum of biological activities. Scientific studies have demonstrated that derivatives of this core structure can exhibit potent antibacterial effects against drug-resistant Gram-positive pathogens , such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, 1,3,4-oxadiazole-based compounds have shown notable anti-inflammatory, anti-rheumatic, and analgesic properties in preclinical rodent models, effectively reducing edema and hyperalgesia . The structural components of this molecule indicate it may be of particular interest in several research domains. The inclusion of a pyrrolidinone fragment and a benzamide linkage suggests potential utility in kinase inhibition studies and oncology research . The morpholinosulfonyl group is often incorporated to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in lead optimization workflows. This product is provided for research use only and is intended for in vitro assays and early-stage investigative biology. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a key chemical tool for probing biological mechanisms, screening for new therapeutic agents, and advancing structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6S/c29-20-14-17(15-28(20)18-4-2-1-3-5-18)22-25-26-23(34-22)24-21(30)16-6-8-19(9-7-16)35(31,32)27-10-12-33-13-11-27/h1-9,17H,10-15H2,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNCUHPRCHXXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(morpholinosulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a morpholino sulfonamide group and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities. The presence of the pyrrolidine and benzamide functionalities further enhances its potential as a therapeutic agent.

Antibacterial Activity

Research has indicated that derivatives containing the 1,3,4-oxadiazole core exhibit significant antibacterial activity. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in several studies:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar sulfonamide structures have shown promising AChE inhibitory activity. For example, some derivatives reported IC50 values as low as 1.35±0.08μM1.35\pm 0.08\,\mu M, indicating strong inhibition .
  • Urease Inhibition : The synthesized compounds also exhibited strong urease inhibition, which is crucial for treating infections caused by urease-producing bacteria. The IC50 values for the most active derivatives were significantly lower than those of traditional inhibitors .

Binding Interactions

Fluorescence quenching studies have been used to assess the binding affinity of the compound to bovine serum albumin (BSA). These studies reveal that the compound interacts effectively with BSA, suggesting good bioavailability and potential for therapeutic use .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound:

Study Findings
Study ADemonstrated antibacterial activity against Bacillus subtilis with an IC50 value of 2.14±0.003μM2.14\pm 0.003\,\mu M.
Study BEvaluated AChE inhibition with several compounds showing IC50 values ranging from 0.63±0.001μM0.63\pm 0.001\,\mu M to 6.28±0.003μM6.28\pm 0.003\,\mu M.
Study CInvestigated BSA binding interactions indicating high affinity and potential for drug formulation .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with trifluoromethyl (6), halogenated (7, 15), or alkoxy (20) substituents. Such modifications often influence solubility, bioavailability, and target binding .

Biological Activity: While LMM5 and LMM11 () exhibit antifungal activity via thioredoxin reductase inhibition, compounds like 6 and 20 target Ca²⁺/calmodulin pathways. The target compound’s pyrrolidinone moiety may confer unique interactions with enzymes or receptors, though empirical data are lacking .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (6) or bromo (7) substituents show moderate-to-high inhibitory activity, likely due to enhanced electrophilicity .
  • Sulfonamide Modifications: LMM5’s benzyl(methyl)sulfamoyl group enhances antifungal efficacy compared to simpler sulfonamides, suggesting the target compound’s morpholinosulfonyl group may similarly improve target engagement .
  • Heterocyclic Linkers: The 5-oxo-pyrrolidinone moiety in the target compound could mimic natural substrates, as seen in pyrrolidinone-oxadiazole hybrids with antibacterial activity () .

Q & A

Q. Key Optimization Factors :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance nucleophilicity during sulfonation .
  • Catalysts : TEA or pyridine accelerates coupling reactions .

Q. Example Yields from Analogous Syntheses :

StepYieldReference
Oxadiazole formation82%
Sulfonation75%
Coupling71%

Structural Characterization

Q2: Which spectroscopic and crystallographic methods are prioritized for validating the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., morpholinosulfonyl CH₂ groups at δ 3.2–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 458.49 for C₂₂H₂₃N₅O₆S) .
  • X-ray Crystallography : Resolves stereochemistry and confirms oxadiazole/pyrrolidinone ring conformations .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Q. Purity Assessment :

  • HPLC : ≥95% purity is achievable using C18 columns with acetonitrile/water gradients .

Functional Group Reactivity

Q3: How do the morpholinosulfonyl and 1,3,4-oxadiazole moieties influence chemical reactivity and bioactivity?

Answer:

  • Morpholinosulfonyl :
    • Enhances solubility via polar sulfonyl groups.
    • Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • 1,3,4-Oxadiazole :
    • Acts as a bioisostere for ester/amide groups, improving metabolic stability .
    • Enables π-π stacking with aromatic residues in proteins .

Q. Reactivity Insights :

  • The oxadiazole ring undergoes nucleophilic substitution at the C-2 position, enabling derivatization .
  • The morpholinosulfonyl group is resistant to hydrolysis under physiological pH, enhancing in vivo stability .

Biological Activity Profiling

Q4: What experimental designs are recommended for evaluating antimicrobial or anticancer activity?

Answer:
In Vitro Assays :

  • Antimicrobial Testing :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Mechanistic Studies : Target bacterial dihydrofolate reductase (DHFR) via enzyme inhibition assays .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
    • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining .

Q. In Vivo Models :

  • Xenograft Studies : Use immunodeficient mice with human tumor grafts, monitoring tumor volume and survival .

Data Contradiction Analysis

Q5: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Source Identification :
    • Compare assay conditions (e.g., pH, serum concentration) that may alter compound solubility .
    • Verify strain/cell line authenticity (e.g., ATCC certification) .
  • Methodological Harmonization :
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Use positive controls (e.g., cisplatin for cytotoxicity assays) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies .

Solubility and Formulation Challenges

Q6: What strategies improve solubility and bioavailability for in vivo applications?

Answer:

  • Co-Solvents : Use DMSO/PEG 400 mixtures for parenteral administration .
  • Prodrug Design : Introduce ester groups at the benzamide moiety for hydrolytic activation .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance plasma half-life .

Q. Solubility Data (Analogous Compounds) :

SolventSolubility (mg/mL)Reference
DMSO25.6
Water<0.1

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